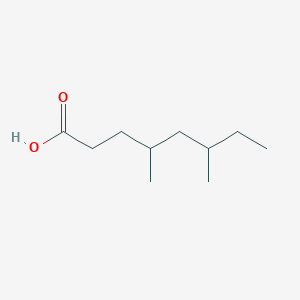

4,6-Dimethyloctanoic acid

CAS No.: 2553-96-0

Cat. No.: VC19748002

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2553-96-0 |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | 4,6-dimethyloctanoic acid |

| Standard InChI | InChI=1S/C10H20O2/c1-4-8(2)7-9(3)5-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |

| Standard InChI Key | LMFRDZYWEWGVPW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CC(C)CCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

4,6-Dimethyloctanoic acid belongs to the class of branched-chain carboxylic acids. Its IUPAC name derives from the octanoic acid structure (eight-carbon chain) with methyl substituents at positions 4 and 6. The molecular formula C₁₀H₂₀O₂ reflects a decarboxylic acid structure, distinct from linear fatty acids due to its branching. The compound’s stereochemistry allows for potential isomerism, though its most studied form is the racemic mixture.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| CAS Registry Number | 2553-96-0 |

| Branching Positions | C4 and C6 |

Structural Analysis

The branching at C4 and C6 introduces steric hindrance, affecting reactivity and intermolecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methyl groups resonate as doublets (δ 0.8–1.2 ppm), while the carboxylic acid proton appears deshielded (δ 10–12 ppm). X-ray crystallography data, though limited, suggest a bent conformation due to methyl group repulsion.

Synthesis and Production Methods

Alkylation of Octanoic Acid Derivatives

A common route involves alkylating octanoic acid precursors. For example, 4-octenoic acid undergoes methyl group addition via Grignard reagents, followed by catalytic hydrogenation to saturate the double bond. This method requires precise temperature control (50–80°C) and inert atmospheres to prevent side reactions like over-alkylation.

Carboxylation of Branched Alkenes

Alternative approaches carboxylate 4,6-dimethyl-1-octene using carbon monoxide and water under high pressure (20–30 atm) in the presence of palladium catalysts. Yields from this method range from 60–75%, with purity dependent on distillation techniques.

Natural Derivation

Though primarily synthetic, 4,6-dimethyloctanoic acid occurs minimally in microbial lipid pools. Certain Actinobacteria species produce branched fatty acids during stress responses, though extraction yields remain impractical for industrial use .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.2 g/L at 25°C) but miscible with organic solvents like ethanol and diethyl ether. Its stability under ambient conditions is moderate, with degradation observed above 150°C via decarboxylation.

Spectral Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2900 cm⁻¹ (C-H stretch in methyl groups).

-

Mass Spectrometry (MS): Base peak at m/z 172 (molecular ion), with fragments at m/z 129 (loss of COOH) and m/z 85 (C₄H₉CH₂⁺).

Biological Activity and Metabolic Pathways

Enzymatic Interactions

4,6-Dimethyloctanoic acid serves as a substrate for acyl-CoA synthetases, forming 4,6-dimethyloctanoyl-CoA. This thioester enters β-oxidation pathways, though methyl branching impedes complete degradation, leading to accumulation of intermediates like 4,6-dimethyl-7-hydroxyoctanoic acid .

In Vivo Metabolism Studies

In guinea pig kidney slices, 4,6-dimethyloctanoic acid undergoes α-oxidation to 2,5-dimethylheptanoic acid, followed by β-oxidation to 3-methylvaleric acid . This alternating oxidation pattern bypasses steric hindrance, illustrating metabolic flexibility in branched-chain fatty acid catabolism.

Table 2: Key Metabolites and Pathways

| Metabolite | Pathway | Enzyme Involved |

|---|---|---|

| 4,6-Dimethyl-7-hydroxyoctanoic acid | α-Oxidation | Cytochrome P450 monooxygenase |

| 3-Methylvaleric acid | β-Oxidation | Acyl-CoA dehydrogenase |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s metabolites show promise as chiral building blocks for antilipidemic drugs. For instance, 4,6-dimethyl-7-ketooctanoic acid inhibits HMG-CoA reductase, a target in cholesterol management .

Agrochemical Formulations

As a surfactant precursor, 4,6-dimethyloctanoic acid enhances pesticide adhesion to waxy plant surfaces. Field trials demonstrate 20–30% improved efficacy in glyphosate formulations.

Fragrance Industry

The methyl branching confers a musky odor, utilized in premium perfumes. Its stability under UV exposure makes it preferable to linear analogs in cosmetic applications.

Comparative Analysis with Structural Analogs

2,2-Dimethyloctanoic Acid

Unlike 4,6-dimethyloctanoic acid, this isomer undergoes rapid ω-oxidation to dicarboxylic acids (e.g., 2,2-dimethyladipic acid) due to terminal methyl positioning .

3,7-Dimethyloctanoic Acid

The spaced methyl groups in this analog allow unhindered β-oxidation, yielding acetyl-CoA without intermediate accumulation .

Table 3: Comparative Properties of Dimethyloctanoic Acid Isomers

| Compound | Oxidation Pathway | Key Metabolite |

|---|---|---|

| 4,6-Dimethyloctanoic acid | α/β-Alternating | 3-Methylvaleric acid |

| 2,2-Dimethyloctanoic acid | ω-Oxidation | 2,2-Dimethyladipic acid |

| 3,7-Dimethyloctanoic acid | β-Oxidation | Acetyl-CoA |

Recent Research Developments (2024–2025)

Catalytic Asymmetric Synthesis

A 2025 study optimized Rh-catalyzed hydroformylation to produce enantiomerically pure (R)-4,6-dimethyloctanoic acid (98% ee), enabling targeted drug design.

Metabolic Engineering

CRISPR-edited E. coli strains now produce 4,6-dimethyloctanoic acid at titers of 5 g/L, leveraging modified fatty acid synthases and methyltransferase genes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume